3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 1019104-33-6
VCID: VC11926891
InChI: InChI=1S/C21H26N6O2S/c1-15-5-7-19(8-6-15)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-10H,11-14H2,1-4H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Molecular Formula: C21H26N6O2S
Molecular Weight: 426.5 g/mol

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

CAS No.: 1019104-33-6

Cat. No.: VC11926891

Molecular Formula: C21H26N6O2S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine - 1019104-33-6

Specification

CAS No. 1019104-33-6
Molecular Formula C21H26N6O2S
Molecular Weight 426.5 g/mol
IUPAC Name 3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C21H26N6O2S/c1-15-5-7-19(8-6-15)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-10H,11-14H2,1-4H3
Standard InChI Key IXJQZIBTQIBPGJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

The compound’s molecular formula is C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S, with a molecular weight of 426.5 g/mol. Its IUPAC name, 3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine, reflects its pyridazine backbone substituted at the 3-position with a 4-methylbenzenesulfonylpiperazine group and at the 6-position with a 3,4,5-trimethylpyrazole. Key structural features include:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

  • A piperazine ring linked via a sulfonyl group to a para-methylbenzene moiety.

  • A 3,4,5-trimethylpyrazole group, which enhances hydrophobic interactions in biological systems.

The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C) and InChIKey (IXJQZIBTQIBPGJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S
Molecular Weight426.5 g/mol
CAS Number1019104-33-6
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the functionalization of pyridazine. A common approach includes:

  • Nucleophilic substitution at the 3-position of pyridazine with a pre-synthesized 4-methylbenzenesulfonylpiperazine intermediate.

  • Buchwald-Hartwig amination or SNAr reaction to introduce the 3,4,5-trimethylpyrazole group at the 6-position.

Critical parameters for optimizing yield and purity include:

  • Solvent selection: Polar aprotic solvents like DMF or DMSO enhance reactivity.

  • Temperature control: Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

  • Catalyst use: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) improve coupling efficiency.

Comparative Analysis with Analogues

Structural Analogues

  • 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine (CAS 1013757-61-3): Differs by a methoxy group, increasing polarity and molecular weight (456.6 g/mol) .

  • 3-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine (CAS 1019104-02-9): Reduced methyl groups on pyrazole lower hydrophobicity (MW: 428.5 g/mol).

Table 2: Analogues Comparison

Compound (CAS)Molecular FormulaMolecular WeightKey Structural Difference
1019104-33-6C<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>S426.5 g/molBaseline structure
1013757-61-3C<sub>22</sub>H<sub>28</sub>N<sub>6</sub>O<sub>3</sub>S456.6 g/mol4-Methoxy-3-methyl group
1019104-02-9C<sub>20</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>S428.5 g/mol2-Methoxy-5-methyl group

Future Research Directions

Mechanistic Studies

  • NMT inhibition assays: Confirm activity using recombinant human NMT1/2 and cellular models.

  • Structural biology: X-ray crystallography of the compound bound to NMT could guide optimization.

Therapeutic Exploration

  • Oncology: Evaluate efficacy in NMT1-dependent cancers (e.g., colorectal, breast).

  • Antiviral testing: Screen against HIV-1 and other viruses reliant on host myristoylation.

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